(R)-3-(Fmoc-amino)pyrrolidine HCl
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Overview
Description
®-3-(Fmoc-amino)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group on the pyrrolidine ring with the Fmoc group. This can be achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with various electrophiles.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrolidine ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the pyrrolidine ring.
Major Products
Deprotection: The major product is the free amino pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Scientific Research Applications
®-3-(Fmoc-amino)pyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of ®-3-(Fmoc-amino)pyrrolidine hydrochloride primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Fmoc-amino)pyrrolidine hydrochloride: The enantiomer of ®-3-(Fmoc-amino)pyrrolidine hydrochloride.
Fmoc-protected amino acids: Other amino acids protected by the Fmoc group, such as Fmoc-lysine and Fmoc-arginine.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one.
Uniqueness
®-3-(Fmoc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination makes it particularly useful in the synthesis of chiral peptides and proteins, where stereochemistry is crucial for biological activity.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,21,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZBVHPYOLIGBQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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